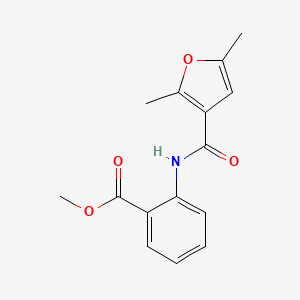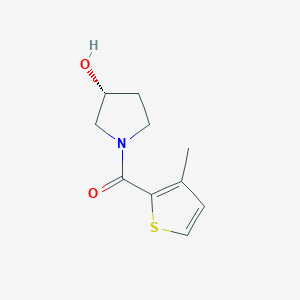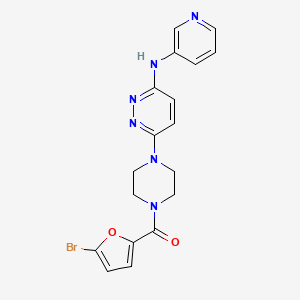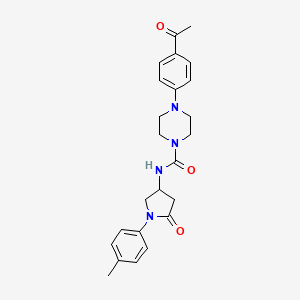![molecular formula C17H16N2OS B2788532 [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol CAS No. 318247-55-1](/img/structure/B2788532.png)
[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol” is a chemical compound with the CAS Number: 318247-55-1. It has a molecular weight of 296.39 and its IUPAC name is [1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16N2OS/c1-19-17(21-14-10-6-3-7-11-14)15(12-20)16(18-19)13-8-4-2-5-9-13/h2-11,20H,12H2,1H3 . This indicates that the compound has a pyrazole ring (a five-membered ring with two nitrogen atoms) substituted with a methyl group, a phenyl group, and a phenylsulfanyl group .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 134 - 136 degrees Celsius .Wissenschaftliche Forschungsanwendungen
- 1-methyl-3-phenyl-5-pyrazolone exhibits antioxidant properties, making it valuable for protecting cells from oxidative stress. It has been studied as a potential neuroprotective agent, aiding in stroke recovery and treating amyotrophic lateral sclerosis (ALS) .
- Researchers have explored photochromic properties of related compounds. While not directly about 1-methyl-3-phenyl-5-pyrazolone, this area of study investigates molecules that change color upon UV light exposure. Such compounds find applications in optical devices, sensors, and data storage .
- The pyrazolone ring is a building block in heterocyclic synthesis. Derivatives of 1-methyl-3-phenyl-5-pyrazolone have been used in medicinal chemistry due to their diverse activities, including anticancer, anti-inflammatory, and antiviral effects .
Antioxidant and Neuroprotective Agent
Photochromic Compounds
Medicinal Chemistry
Wirkmechanismus
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(1-methyl-3-phenyl-5-phenylsulfanylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-19-17(21-14-10-6-3-7-11-14)15(12-20)16(18-19)13-8-4-2-5-9-13/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJVDUDIFMFYCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CO)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2788449.png)

![2-Chloro-N-[[1-[3-fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]acetamide](/img/structure/B2788451.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2788455.png)
![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2788456.png)
![2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2788458.png)






![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2788472.png)